(S)-2,2-Dimethyl-4-(trifluoromethyl)pyrrolidine
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Overview
Description
(S)-2,2-Dimethyl-4-(trifluoromethyl)pyrrolidine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted with a trifluoromethyl group at the 4-position and two methyl groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dimethyl-4-(trifluoromethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethylpyrrolidine and trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-Dimethyl-4-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: N-oxides.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-2,2-Dimethyl-4-(trifluoromethyl)pyrrolidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound finds use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2,2-Dimethyl-4-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpyrrolidine: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
4-(Trifluoromethyl)pyrrolidine: Lacks the dimethyl substitution, affecting its reactivity and biological activity.
Uniqueness
(S)-2,2-Dimethyl-4-(trifluoromethyl)pyrrolidine is unique due to the presence of both trifluoromethyl and dimethyl groups, which confer distinct steric and electronic properties, enhancing its utility in various applications .
Properties
Molecular Formula |
C7H12F3N |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
(4S)-2,2-dimethyl-4-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C7H12F3N/c1-6(2)3-5(4-11-6)7(8,9)10/h5,11H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
DFGCADPNOJNORZ-YFKPBYRVSA-N |
Isomeric SMILES |
CC1(C[C@@H](CN1)C(F)(F)F)C |
Canonical SMILES |
CC1(CC(CN1)C(F)(F)F)C |
Origin of Product |
United States |
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